REACTION_CXSMILES
|
C([NH:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([Cl:14])=[CH:7][C:6]=1[C:15]([F:18])([F:17])[F:16])(=O)C>Cl>[NH2:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([Cl:14])=[CH:7][C:6]=1[C:15]([F:18])([F:16])[F:17]
|
Name
|
|
Quantity
|
354 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
it was extracted by ethyl acetate (2×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (Mg2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |